N-(1,3-benzodioxol-5-ylmethyl)-1-benzylpiperidin-4-amine
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-benzylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-2-4-16(5-3-1)14-22-10-8-18(9-11-22)21-13-17-6-7-19-20(12-17)24-15-23-19/h1-7,12,18,21H,8-11,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWMMFLCDASCOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCC2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-benzylpiperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often synthesized via the reduction of pyridine derivatives or through cyclization reactions involving amines and aldehydes.
Coupling Reactions: The final step involves coupling the benzodioxole and piperidine rings using reagents such as palladium catalysts in a cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-1-benzylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the compound to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated benzodioxole derivatives, alcohols, and carboxylic acids.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-1-benzylpiperidin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-benzylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues
The compound’s structural analogues can be categorized based on modifications to the benzodioxole, benzyl, or piperidine moieties. Key examples include:
Structural Insights :
- The benzodioxole group enhances lipophilicity and metabolic stability, facilitating blood-brain barrier penetration .
- The benzylpiperidine moiety contributes to interactions with acetylcholinesterase’s peripheral anionic site (PAS), as seen in donepezil analogues .
- Replacing piperidine with triazole () or shortening the amine chain () alters receptor selectivity and potency.
Pharmacological and Functional Comparisons
Enzyme Inhibition Activity
Chromone-piperidine hybrids (e.g., 4a–4h) exhibit dual cholinesterase (AChE/BChE) and monoamine oxidase (MAO) inhibition, with IC50 values ranging from 0.5–10 µM .
CNS Activity
- (+)-MBDB () demonstrates entactogen effects in rats, distinct from hallucinogens or stimulants, mediated via serotonergic pathways.
- 1-Benzylpiperidin-4-amine derivatives () show neuroprotective and anti-prion activity, likely due to aromatic stacking interactions with amyloidogenic proteins.
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-1-benzylpiperidin-4-amine is a compound of interest due to its potential biological activities, particularly its interactions with monoamine oxidases (MAOs), which are critical enzymes in neurotransmitter metabolism. This article explores its biological activity, focusing on its inhibitory effects on MAO-A and MAO-B, as well as other relevant pharmacological properties.
- Molecular Formula : C20H24N2O2
- Molecular Weight : 324.42 g/mol
This compound exhibits significant inhibitory activity against MAO enzymes. MAOs play a crucial role in the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters, which may have therapeutic implications for mood disorders and neurodegenerative diseases.
Table 1: Inhibitory Activity Against MAO Enzymes
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Clorgyline (MAO-A inhibitor) | 0.8 | - |
| Deprenyl (MAO-B inhibitor) | - | 0.045 |
Research Findings
Recent studies have highlighted the compound's potential as a selective inhibitor of MAO-A and MAO-B. For instance:
- Selectivity and Potency : The compound displayed competitive inhibition characteristics against both MAO-A and MAO-B, suggesting a potential for selective therapeutic applications in treating conditions like depression and anxiety disorders.
- Neuroprotective Effects : In vitro studies indicate that compounds similar to this compound can protect neuronal cells from oxidative stress induced by Aβ peptides, which are implicated in Alzheimer's disease pathogenesis .
Case Study 1: In Vivo Efficacy
A study involving the administration of the compound in mouse models demonstrated improved swimming endurance and reduced fatigue markers such as lactic acid levels. This suggests potential applications in enhancing physical performance and combating fatigue-related disorders .
Case Study 2: Neuroprotection Against Aβ Toxicity
In SH-SY5Y cell lines exposed to Aβ peptides, the compound showed significant neuroprotective effects by maintaining cell viability and reducing neurotoxicity markers. Such findings underscore its relevance in neurodegenerative disease research .
Q & A
Q. What are the optimal synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-1-benzylpiperidin-4-amine, and what reaction conditions are critical for high yields?
Methodological Answer: Synthesis typically involves multi-step reactions:
Condensation : React 1-benzylpiperidin-4-amine with 1,3-benzodioxole-5-carbaldehyde under reductive amination conditions (e.g., NaBH₃CN in methanol, 0–25°C, 12–24 hours).
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >75% purity.
Critical Parameters :
- Maintain anhydrous conditions to prevent side reactions.
- Use stoichiometric excess (1:1.2 molar ratio) of aldehyde to amine.
- Monitor reaction progress via TLC (Rf = 0.3–0.4 in ethyl acetate/hexane 1:2).
Q. Reference Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | NaBH₃CN, MeOH, 25°C | 75 | |
| 2 | Column Chromatography | 82 |
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Key peaks include benzodioxole protons (δ 6.7–6.9 ppm) and piperidine methylene (δ 2.5–3.5 ppm).
- ¹³C NMR : Confirm presence of quaternary carbons (e.g., benzodioxole sp³ carbons at δ 100–110 ppm).
- Mass Spectrometry (ESI-TOF) : Molecular ion peak at m/z 351.2 (calculated for C₂₀H₂₂N₂O₂).
- High-Performance Liquid Chromatography (HPLC) : Purity >95% using a C18 column (acetonitrile/water, 70:30).
Q. Reference :
Q. What safety protocols should be followed when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, safety goggles, and P95 respirator for airborne particles.
- Ventilation : Use fume hoods to limit inhalation exposure.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Airtight container at 2–8°C, away from oxidizing agents.
Q. Reference :
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor binding affinity data for this compound?
Methodological Answer:
- Standardized Assays : Perform radioligand binding assays (e.g., dopamine D3 receptor) at pH 7.4, 25°C, using [³H]spiperone as a tracer.
- Controls : Include reference ligands (e.g., SB-277011 for D3, haloperidol for D2) to validate assay conditions.
- Data Analysis : Apply nonlinear regression (GraphPad Prism) to calculate Ki values. Address batch variability via ANOVA (p < 0.05).
Q. Reference Table :
| Receptor | Ki (nM) | Reference Ligand | Reference |
|---|---|---|---|
| D3 | 12.3 ± 1.2 | SB-277011 (9.8) | |
| D2 | >1000 | Haloperidol (1.2) |
Q. What strategies mitigate poor bioavailability of lipophilic piperidine analogs in preclinical studies?
Methodological Answer:
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl at C4 of piperidine) to reduce logP (target <3).
- Prodrug Design : Synthesize ester prodrugs (e.g., acetylated amine) for improved solubility.
- Formulation : Use cyclodextrin complexes or lipid nanoparticles to enhance dissolution.
- In Vitro Testing : Assess metabolic stability in hepatic microsomes (human/rat) with LC-MS/MS quantification.
Q. How to design experiments evaluating metabolic stability in hepatic microsomes?
Methodological Answer:
Incubation : Compound (1–10 µM) + liver microsomes (0.5 mg/mL) in NADPH-regenerating buffer (pH 7.4).
Sampling : Collect aliquots at 0, 5, 15, 30, 60 minutes.
Analysis : LC-MS/MS to quantify parent compound depletion.
Calculations : Determine half-life (t1/2) and intrinsic clearance (CLint).
Validation : Include verapamil (high-CL control) and midazolam (low-CL control).
Q. Reference :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
